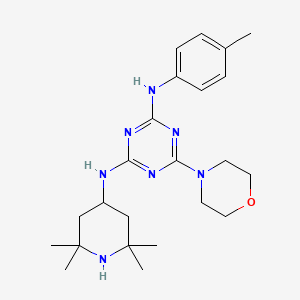![molecular formula C17H17Cl2N3O2 B2677678 4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether CAS No. 866144-75-4](/img/structure/B2677678.png)
4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core. This molecular framework is often associated with various pharmacological activities and can be found in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a pyrazole derivative with an appropriately substituted pyrimidine. The specific reaction conditions, such as solvent choice, temperature, and catalyst, depend on the desired yields and purity. For instance, one might use a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate under reflux conditions.
Industrial Production Methods: On an industrial scale, the production methods focus on maximizing yield while minimizing cost and waste. This could involve optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: The compound undergoes a variety of reactions, including:
Oxidation: : Potential transformation of the methyl groups or the ether linkage.
Reduction: : The chloro groups may be targeted for reduction, potentially leading to the formation of amines.
Substitution: : The chloro groups are prime candidates for nucleophilic substitution reactions, where they can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents might include:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminium hydride or hydrogen in the presence of a palladium catalyst.
Nucleophiles like sodium azide or organolithium reagents for substitution reactions.
Major Products: The products from these reactions can vary widely depending on the specific conditions, but may include amino derivatives, alcohols, or other substituted pyrazolo[1,5-a]pyrimidines.
科学研究应用
This compound finds applications across multiple domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its possible use as a drug lead compound due to its unique molecular structure.
Industry: : Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism by which this compound exerts its effects is often tied to its interaction with specific molecular targets:
Molecular Targets and Pathways: : It may interact with enzymes or receptors, modulating their activity. This interaction can lead to a cascade of cellular responses, ultimately resulting in the observed biological effects.
Pathways Involved: : Depending on its specific structure and functional groups, it could influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
相似化合物的比较
When compared to other compounds with similar structures, this molecule stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Similar compounds might include other pyrazolo[1,5-a]pyrimidines, such as:
4-[7-Chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether
4-[7-Chloro-6-(2-fluoroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether
属性
IUPAC Name |
7-chloro-6-(2-chloroethyl)-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-10-12(6-7-18)16(19)22-17(21-10)13(9-20-22)11-4-5-14(23-2)15(8-11)24-3/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFUHHVOYLUUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CCCl)Cl)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2677595.png)
![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
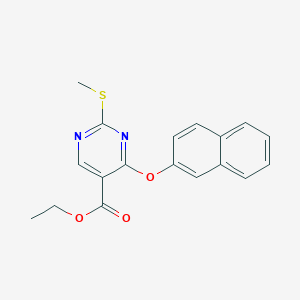
![[(3-CHLOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2677599.png)
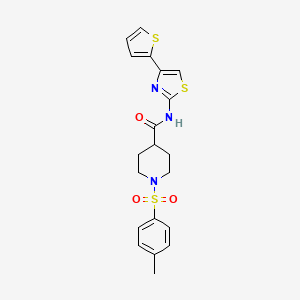
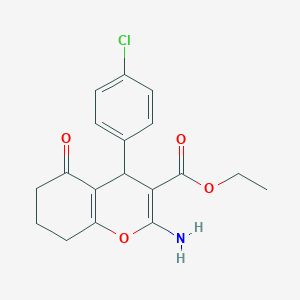
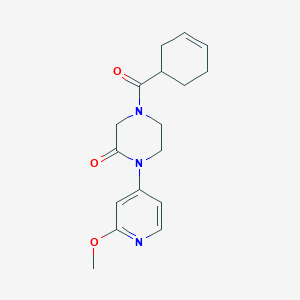
![Tert-butyl 9-{[(1-cyanocyclohexyl)carbamoyl]methyl}-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2677605.png)
![N'-(3,5-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2677606.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2677608.png)
![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![N-[(furan-2-yl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2677614.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2677617.png)
